molecular formula C22H16N2O4S2 B2510481 1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618422-86-9

1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2510481
CAS No.: 618422-86-9
M. Wt: 436.5
InChI Key: HQBSUXMKMRRYCF-UHFFFAOYSA-N
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Description

This compound is a polyheterocyclic molecule featuring a pyrrol-2-one core substituted with benzothiazole, furan, thiophene-carbonyl, and hydroxyl groups. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are known to enhance electronic delocalization and biological activity.

Properties

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(furan-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S2/c1-2-12-7-8-13-16(11-12)30-22(23-13)24-18(14-5-3-9-28-14)17(20(26)21(24)27)19(25)15-6-4-10-29-15/h3-11,18,26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBSUXMKMRRYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N2O4SC_{25}H_{20}N_{2}O_{4}S with a molecular weight of approximately 444.51 g/mol. The structure includes functional groups such as a benzo[d]thiazole moiety, furan ring, hydroxyl group, and thiophene carbonyl, which are known to contribute to various biological activities.

Research indicates that similar compounds can inhibit the Type III Secretion System (T3SS) in Gram-negative bacteria, which is essential for pathogenicity in many bacterial species. The inhibition of T3SS can lead to reduced virulence and symptom alleviation in plant diseases caused by bacteria such as Xanthomonas spp. This mechanism is particularly relevant in agricultural contexts where bacterial infections affect crop yields.

Antimicrobial Activity

Recent studies have reported the antimicrobial properties of benzothiazole derivatives, including those similar to our compound. For instance, compounds with similar structural features demonstrated significant inhibitory concentrations (IC50) against various pathogens:

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7e9.2 ± 1.50.09
7g10.3 ± 2.60.08

These results suggest that the compound may exhibit comparable antimicrobial efficacy, potentially making it a candidate for further investigation in treating bacterial infections .

Anti-inflammatory Activity

Compounds containing thiazole and thiophene rings have been studied for their anti-inflammatory properties. One study highlighted how derivatives with similar structures significantly inhibited pro-inflammatory cytokines in experimental models of inflammation . This suggests that our compound could also possess anti-inflammatory effects worth exploring.

Case Studies

  • Agricultural Application : In a study focusing on rice pathogens, compounds similar to our target were shown to reduce symptoms of bacterial leaf blight significantly when applied at specific concentrations. This was attributed to their ability to disrupt bacterial communication systems .
  • In Vivo Efficacy : Another study investigated the in vivo effects of thiazole derivatives on autoimmune models, demonstrating their potential as therapeutic agents against inflammatory diseases . These findings could be extrapolated to hypothesize the therapeutic potential of our compound in similar contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-(Thiazol-2-yl)-2-(Thiophen-2-yl) Derivatives

Compounds like 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () share the thiazole-thiophene motif. Key differences include:

  • Substituent Position : The target compound lacks the fused triazole ring system but incorporates a pyrrolone core, which may reduce steric hindrance compared to triazole-containing analogues.
  • Biological Activity : Benzoimidazo-triazolyl derivatives in exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL), whereas the target compound’s activity remains uncharacterized in the provided evidence .
Pyrrolidinone Derivatives

5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one () shares the pyrrolidinone core but replaces the thiophene-carbonyl group with a naphthyl-thiazole system.

  • Antifungal Activity : Compounds in show IC₅₀ values of 12–45 µM against Candida albicans, suggesting that the target compound’s thiophene-carbonyl substituent could be optimized for similar efficacy .

Functional Group Analogues

Thiophene-Carbonyl Derivatives

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () features a thiophene-substituted pyrrolone but lacks the benzothiazole and furan moieties.

  • Synthetic Routes: Both compounds are synthesized via cyclization of aminoacetylenic ketones, but the target compound requires additional steps for benzothiazole and furan incorporation .
  • Thermodynamic Stability : Computational studies (e.g., using Multiwfn, ) could compare electron density distributions, with the benzothiazole group likely increasing stability through π-π stacking .
Fluorinated Analogues

1-(6-Fluorobenzothiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-5H-pyrrol-2-one () differs by a fluorine atom at position 6 of the benzothiazole.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity (Source)
Target Compound Pyrrol-2-one 6-Ethylbenzothiazole, Thiophene-carbonyl Not reported
1-(Thiazol-2-yl)-2-(Thiophen-2-yl) Ethanone Benzoimidazo-triazole Thiazole, Thiophene Antimicrobial (MIC: 8–32 µg/mL)
5-Aryl-pyrrolidinone Derivatives Pyrrolidinone Naphthyl-thiazole, Benzoimidazole Antifungal (IC₅₀: 12–45 µM)
Fluorinated Benzothiazole-pyrrolone Pyrrol-2-one 6-Fluorobenzothiazole Not reported

Research Implications

  • Synthetic Optimization : and highlight the need for low-temperature cyclization steps, which may improve yields compared to room-temperature protocols .

Limitations and Contradictions

  • Lack of Direct Data: No evidence explicitly characterizes the target compound’s synthesis or bioactivity, requiring extrapolation from structural analogues.
  • Divergent Synthetic Yields : While reports moderate yields (45–68%), achieves higher yields (60–75%) under cryogenic conditions, suggesting temperature sensitivity in cyclization reactions .

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